molecular formula C6H6ClNS B2364146 3-chloro-2-methylpyridine-4-thiol CAS No. 1851566-28-3

3-chloro-2-methylpyridine-4-thiol

Cat. No.: B2364146
CAS No.: 1851566-28-3
M. Wt: 159.63
InChI Key: QSHVQUKWGCVIAE-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine family and contains a thione functional group, making it a versatile material in various fields such as drug development, organic synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methylpyridine-4-thiol typically involves the reaction of 3-chloro-2-methylpyridine with sulfur-containing reagents under specific conditions. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 2-methylpyridine followed by thionation using sulfurizing agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methylpyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-2-methylpyridine-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-chloro-2-methylpyridine-4-thiol involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial in its antimicrobial and antifungal properties, where it disrupts essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methylpyridine-4-thione
  • 3-chloro-2-methylpyridine-5-thione
  • 2-methyl-3-chloropyridine-4-thione

Uniqueness

3-chloro-2-methylpyridine-4-thiol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of a chlorine atom and a thione group on the pyridine ring makes it particularly effective in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-chloro-2-methyl-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVQUKWGCVIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851566-28-3
Record name 3-chloro-2-methylpyridine-4-thiol
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